XLogP3 1.1 vs. 3,5-Dimethyl-4-phenylisoxazole (XLogP3 2.8): Reduced Lipophilicity
The target compound exhibits a computed XLogP3 of 1.1, which is substantially lower than that of the closest aryl-substituted analog 3,5-dimethyl-4-phenylisoxazole (XLogP3 = 2.8), a difference of 1.7 log units [1][2]. This lower lipophilicity is attributed to the pyrazole ring replacing the phenyl group, introducing an additional heteroatom and a hydrogen-bond donor. In lead optimization programs, reduced XLogP3 correlates with improved aqueous solubility, lower plasma protein binding, and decreased risk of phospholipidosis and hERG off-target activity, all desirable for early-stage probe and drug development.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3,5-Dimethyl-4-phenylisoxazole: XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -1.7 log units (60.7% lower) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem (release 2025.09.15). Standard conditions: octanol-water partition simulation. |
Why This Matters
The 1.7 log unit reduction in lipophilicity translates to a substantially lower predicted LogD7.4, which directly improves aqueous solubility and reduces non-specific binding in biochemical and cellular assays, a critical parameter for fragment-based screening campaigns.
- [1] PubChem. 3,5-Dimethyl-4-(1H-pyrazol-4-yl)isoxazole. CID 131105980. Computed Properties: XLogP3-AA 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/131105980 View Source
- [2] PubChem. 3,5-Dimethyl-4-phenylisoxazole. CID 5325760. Computed Properties: XLogP3-AA 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/5325760 View Source
